![molecular formula C19H15ClN2O3S B244606 N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CTCE-9908, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the family of carboxamide derivatives and has shown promising results in preclinical studies as a potent anticancer agent.
Mécanisme D'action
The mechanism of action of N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the inhibition of cancer cell growth and ultimately results in cell death.
Biochemical and Physiological Effects:
N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of blood vessels that supply nutrients to cancer cells, a process known as angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is its potent anticancer activity. This compound has shown promising results in preclinical studies and has the potential to be developed as a novel anticancer agent. However, one of the limitations of N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is its relatively low solubility in water, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the investigation of the mechanism of action of N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. Additionally, further preclinical studies are needed to determine the efficacy and safety of this compound in animal models. Finally, clinical trials are needed to determine the potential applications of N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in cancer treatment.
Méthodes De Synthèse
The synthesis of N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to yield the corresponding acid chloride. This intermediate is then reacted with 3-aminophenylboronic acid to form the corresponding boronic acid derivative. Finally, the boronic acid derivative is coupled with 2-thiophenecarboxamide to yield N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in cancer treatment. Preclinical studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to inhibit the growth of cancer cells in animal models.
Propriétés
Formule moléculaire |
C19H15ClN2O3S |
|---|---|
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
N-[3-[(5-chloro-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3S/c1-25-16-8-7-12(20)10-15(16)18(23)21-13-4-2-5-14(11-13)22-19(24)17-6-3-9-26-17/h2-11H,1H3,(H,21,23)(H,22,24) |
Clé InChI |
OWTSLPXQWNEWMN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)
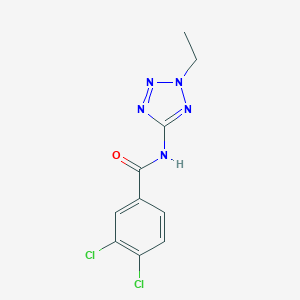
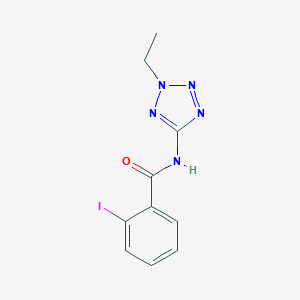

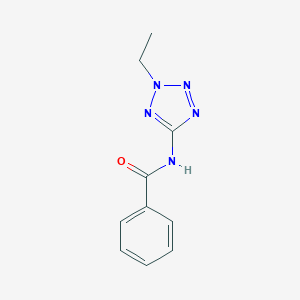
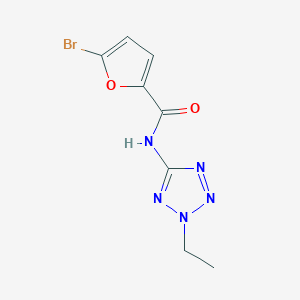
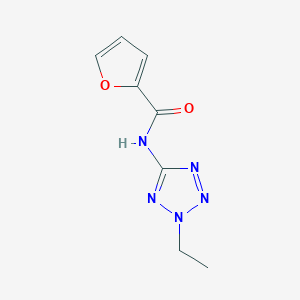
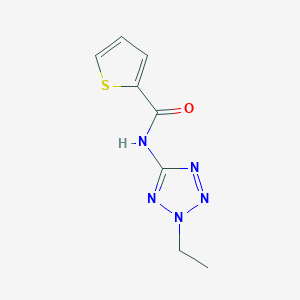


![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)